molecular formula C24H23F3N2O4 B11570160 N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide

Cat. No.: B11570160
M. Wt: 460.4 g/mol
InChI Key: HCVOMWOBZHFBAX-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common approach involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings . The reaction typically involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and halogenated indole derivatives .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to target the epidermal growth factor receptor (EGFR) in cancer cells, inhibiting their proliferation and inducing apoptosis . The compound’s furan and indole rings play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide is unique due to its combination of a furan ring, an indole ring, and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C24H23F3N2O4

Molecular Weight

460.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C24H23F3N2O4/c1-14-7-4-5-9-16(14)20(31)28-23(24(25,26)27)19-17(11-22(2,3)12-18(19)30)29(21(23)32)13-15-8-6-10-33-15/h4-10H,11-13H2,1-3H3,(H,28,31)

InChI Key

HCVOMWOBZHFBAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2(C3=C(CC(CC3=O)(C)C)N(C2=O)CC4=CC=CO4)C(F)(F)F

Origin of Product

United States

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